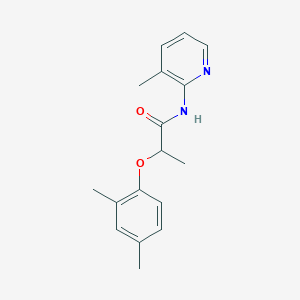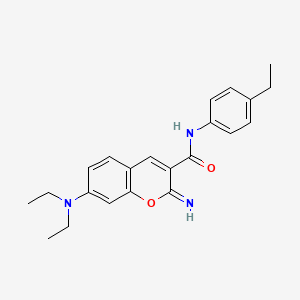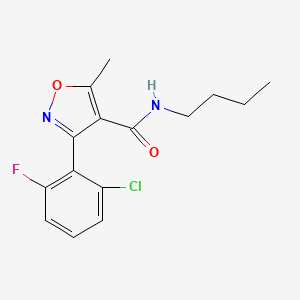
2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide
説明
2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide, also known as DMPP, is a chemical compound that has been widely used in scientific research in recent years. It is an agonist of the nicotinic acetylcholine receptor and has been shown to have potential therapeutic effects in a variety of diseases.
作用機序
2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide acts as an agonist of the nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. Binding of 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide to the receptor results in the opening of the ion channel, which allows the influx of cations such as sodium and calcium into the cell. This results in depolarization of the cell membrane and the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is important for the regulation of mood, motivation, and reward. 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has been shown to have anti-inflammatory effects in the brain, which may be important for the treatment of neuroinflammatory diseases.
実験室実験の利点と制限
2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has several advantages for use in lab experiments. It is a potent and selective agonist of the nicotinic acetylcholine receptor, which allows for precise control of receptor activation. 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide is also relatively stable and easy to handle, which makes it a convenient tool for studying the role of the nicotinic acetylcholine receptor in various biological processes. However, 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has some limitations for use in lab experiments. It has a short half-life in vivo, which limits its usefulness for long-term studies. Additionally, 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has been shown to have off-target effects on other receptors, which may complicate interpretation of results.
将来の方向性
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide. One area of interest is the development of 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide analogs with improved pharmacokinetic properties and selectivity for the nicotinic acetylcholine receptor. Another area of interest is the investigation of the role of the nicotinic acetylcholine receptor in various disease states, such as addiction, depression, and anxiety. Finally, the potential therapeutic effects of 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide in humans should be investigated in clinical trials.
科学的研究の応用
2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has been extensively used in scientific research as an agonist of the nicotinic acetylcholine receptor. It has been shown to have potential therapeutic effects in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has also been used to study the role of the nicotinic acetylcholine receptor in addiction and nicotine dependence.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(3-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-8-15(13(3)10-11)21-14(4)17(20)19-16-12(2)6-5-9-18-16/h5-10,14H,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESKGDUKTHEHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=C(C=CC=N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(3-methylpyridin-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4673912.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4673917.png)
![N-{phenyl[(phenylsulfonyl)imino]methyl}-beta-alanine](/img/structure/B4673924.png)
![N-(1-adamantylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4673925.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4673934.png)

![N~2~-(4-bromophenyl)-N~1~-[2-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4673944.png)


![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4673960.png)
![ethyl 4-ethyl-2-({[(4-hydroxy-3-methylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4673984.png)
![N-{4-[(ethoxyacetyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B4673985.png)
![2-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4673992.png)